1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a sulfonyl group and a bromophenyl moiety
Preparation Methods
The synthesis of 1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the bromophenyl group and the sulfonyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in signaling pathways related to inflammation or cancer. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone: This compound shares the bromophenyl group but differs in the presence of a chlorophenyl group instead of the pyrrolo[1,2-a]pyrazine core.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure and are also studied for their medicinal and material applications.
Pyrazoline Derivatives: These compounds, like the one studied for its biological activities on rainbow trout alevins, share structural similarities and are explored for their pharmacological properties.
The uniqueness of this compound lies in its combination of the pyrrolo[1,2-a]pyrazine core with the sulfonyl and bromophenyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[1-(4-bromophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-15(25)16-6-10-19(11-7-16)28(26,27)24-14-13-23-12-2-3-20(23)21(24)17-4-8-18(22)9-5-17/h2-12,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSFFYGBAJYHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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